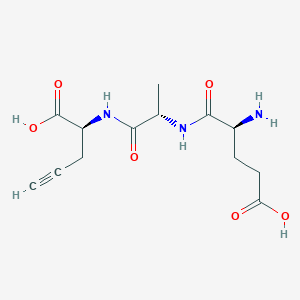
(S)-2-((S)-2-((S)-2-amino-4-carboxybutanamido)propanamido)pent-4-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Glu-Ala-pNA, also known as N-(4-Nitroanilino)-L-glutamyl-L-alanine, is a synthetic peptide substrate commonly used in biochemical assays. This compound is particularly significant in the study of enzymatic activities, especially those involving serine proteases. The presence of the p-nitroaniline (pNA) group allows for easy spectrophotometric detection, making it a valuable tool in various research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Glu-Ala-pNA typically involves the stepwise coupling of amino acids The process begins with the protection of the amino group of L-glutamic acid, followed by the coupling of L-alanineThe reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of H-Glu-Ala-pNA follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers. The use of high-performance liquid chromatography (HPLC) ensures the purification of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
H-Glu-Ala-pNA undergoes various chemical reactions, primarily involving enzymatic hydrolysis. The compound is a substrate for serine proteases, which cleave the peptide bond, releasing p-nitroaniline. This reaction is commonly used to measure the activity of enzymes such as trypsin and chymotrypsin .
Common Reagents and Conditions
The enzymatic reactions involving H-Glu-Ala-pNA typically occur under mild conditions, such as physiological pH and temperature. Common reagents include buffer solutions like phosphate-buffered saline (PBS) and enzyme preparations. The reaction is monitored spectrophotometrically at 405 nm, where the released p-nitroaniline absorbs light .
Major Products
The primary product of the enzymatic hydrolysis of H-Glu-Ala-pNA is p-nitroaniline, which is easily detectable due to its yellow color. This property makes it a useful indicator in various biochemical assays .
Wissenschaftliche Forschungsanwendungen
H-Glu-Ala-pNA has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of H-Glu-Ala-pNA involves its hydrolysis by serine proteases. The enzyme binds to the substrate, positioning the peptide bond for cleavage. The catalytic triad of the enzyme (serine, histidine, and aspartate) facilitates the nucleophilic attack on the carbonyl carbon of the peptide bond, leading to the release of p-nitroaniline. This process is highly specific and efficient, making H-Glu-Ala-pNA a reliable substrate for studying protease activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Glu-Gly-Arg-pNA: Another peptide substrate used for studying different proteases.
H-β-Ala-Gly-Arg-pNA: Used in thrombin generation assays.
Ac-Ile-Glu-Ala-Arg-pNA: Utilized in endotoxin quantification assays.
Uniqueness
H-Glu-Ala-pNA is unique due to its specific application in studying serine proteases. Its structure allows for easy detection of enzymatic activity, making it a preferred choice in various biochemical assays. The presence of the p-nitroaniline group provides a distinct advantage in spectrophotometric measurements, ensuring accurate and reliable results .
Eigenschaften
Molekularformel |
C13H19N3O6 |
|---|---|
Molekulargewicht |
313.31 g/mol |
IUPAC-Name |
(4S)-4-amino-5-[[(2S)-1-[[(1S)-1-carboxybut-3-ynyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H19N3O6/c1-3-4-9(13(21)22)16-11(19)7(2)15-12(20)8(14)5-6-10(17)18/h1,7-9H,4-6,14H2,2H3,(H,15,20)(H,16,19)(H,17,18)(H,21,22)/t7-,8-,9-/m0/s1 |
InChI-Schlüssel |
HVSFTYKXDFXWDF-CIUDSAMLSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC#C)C(=O)O)NC(=O)[C@H](CCC(=O)O)N |
Kanonische SMILES |
CC(C(=O)NC(CC#C)C(=O)O)NC(=O)C(CCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![diethyl-[3-[2-[hydroxy(diphenyl)methyl]phenoxy]propyl]-methylazanium;4-methylbenzenesulfonate](/img/structure/B13778300.png)

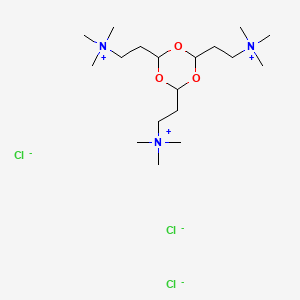
![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[(1,2,3,4-tetrahydro-2,4-dioxo-6-quinazolinyl)azo]-](/img/structure/B13778317.png)
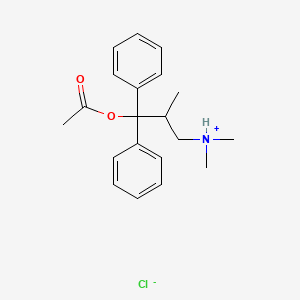
![1-methylchromeno[3,4-d]imidazol-4-one](/img/structure/B13778332.png)



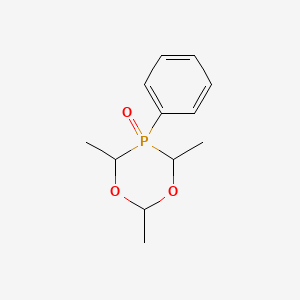

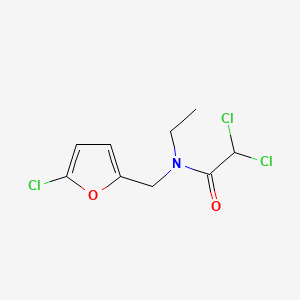

![Heptanoic acid;2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol;octadecanoic acid](/img/structure/B13778379.png)
